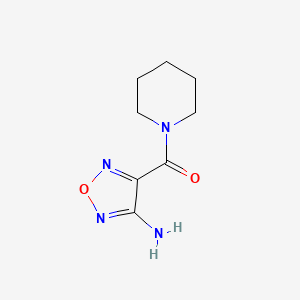

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C8H14N6O2 . It is related to the class of furazans, which are heterocyclic compounds containing a 1,2,5-oxadiazole ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-amino-4-cyanofurazan easily condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles . These are precursors in the synthesis of pyrazoles and annulated derivatives of furazano .Molecular Structure Analysis

The molecular structure of “(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray structural analysis have been used to prove the structure of related compounds .Chemical Reactions Analysis

The reactivity of these compounds can significantly change depending on the substituents. For example, replacing one nitrile group with an ethoxycarbonyl group changes the reactivity of these enaminonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” can be inferred from related compounds. For instance, the compound has a density of 1.6±0.1 g/cm3, a boiling point of 423.2±55.0 °C at 760 mmHg, and a flash point of 209.7±31.5 °C .Aplicaciones Científicas De Investigación

Energetic Materials

The compound has been studied for its potential use in energetic materials. The relatively high density and low melting point make it attractive as a secondary explosive, oxidizer, and melt-castable explosive .

Thermal Decomposition Analysis

The thermal decomposition process of the compound has been investigated using techniques like MS-FTIR-DSC-TG. This research can provide valuable insights into the stability of the compound under various conditions .

Crystal Structure Analysis

The structure of the compound has been characterized by single crystal X-ray diffraction. This analysis can provide detailed information about the atomic and molecular arrangement within the crystal .

Sensitivity Tests

The compound has been subjected to sensitivity tests to evaluate its responses to impact and friction. These tests are crucial in assessing the safety of handling and storing the compound .

Synthesis Methods

Different synthesis methods have been developed for the compound, including reaction with gaseous ammonia in toluene and partial oxidation with hydrogen peroxide in concentrated sulfuric acid .

Pharmaceutical Testing

The compound has been used for pharmaceutical testing. It’s often used as a reference standard for accurate results .

Layer Hydrogen Bonding Pairing Approach

The compound has been used in a layer hydrogen bonding pairing approach to organize energetic molecules via layer-by-layer stacking. This grants access to tunable energetic materials with targeted properties .

Potential Alternative to Other Energetic Compounds

The compound is structurally similar to other heterocyclic energetic compounds and may serve as an alternative in some weapon applications .

Propiedades

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHTWIYVANKCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329484 |

Source

|

| Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone | |

CAS RN |

329922-46-5 |

Source

|

| Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)

![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)

![ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B2457796.png)

![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)